3-Butyl-8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione
Overview
Description
3-Butyl-8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O3 and a molecular weight of 280.32 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. Purine derivatives are known for their significant biological activities and are often used in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method involves the reaction of 8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The butyl and propyl groups can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Butyl-8-carboxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione.
Reduction: 3-Butyl-8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-diol.
Substitution: Various alkyl-substituted purine derivatives.
Scientific Research Applications
3-Butyl-8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Butyl-8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Butyl-8-hydroxymethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with different alkyl groups.
1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-: Another purine derivative with a hydroxymethyl group.
Uniqueness
3-Butyl-8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-butyl-8-(hydroxymethyl)-7-propylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-3-5-7-17-11-10(12(19)15-13(17)20)16(6-4-2)9(8-18)14-11/h18H,3-8H2,1-2H3,(H,15,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNZUXNWPIACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CO)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166366 | |
Record name | 3-Butyl-3,7-dihydro-8-(hydroxymethyl)-7-propyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730949-70-9 | |
Record name | 3-Butyl-3,7-dihydro-8-(hydroxymethyl)-7-propyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730949-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butyl-3,7-dihydro-8-(hydroxymethyl)-7-propyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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